molecular formula C11H12O3 B13956147 5-tert-Butyl-1,3-benzodioxol-2-one CAS No. 54815-21-3

5-tert-Butyl-1,3-benzodioxol-2-one

Cat. No.: B13956147
CAS No.: 54815-21-3
M. Wt: 192.21 g/mol
InChI Key: KLQJKXDFHGURBO-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,3-benzodioxol-2-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . Its CAS Registry Number is 54815-21-3 . The 1,3-benzodioxole scaffold is a significant structural motif in medicinal and agricultural chemistry. While direct studies on this specific derivative are limited, research indicates that 1,3-benzodioxole-containing compounds are frequently explored for their biological activities. For instance, novel 1,3-benzodioxole derivatives have been designed and synthesized as potent auxin receptor agonists, showing a remarkable promotive effect on root growth in plants . Other 1,3-benzodioxole-based compounds have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria . This compound serves as a valuable building block or intermediate for researchers developing new active molecules in fields such as agrochemical and pharmaceutical sciences. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54815-21-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-tert-butyl-1,3-benzodioxol-2-one

InChI

InChI=1S/C11H12O3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3

InChI Key

KLQJKXDFHGURBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Tert Butyl 1,3 Benzodioxol 2 One and Its Analogues

Classical and Contemporary Synthetic Routes to the 1,3-Benzodioxol-2-one (B1265739) Core

The synthesis of 5-tert-butyl-1,3-benzodioxol-2-one primarily involves the initial formation of the benzodioxole ring system, followed by or preceded by the introduction of the tert-butyl group and the formation of the cyclic carbonate.

Formation of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) moiety is typically synthesized from a catechol precursor. Classical methods involve the reaction of catechol with a dihalomethane in the presence of a base. nih.govwikipedia.org More contemporary and versatile methods often employ the condensation of catechol with aldehydes or ketones, which can be particularly useful for creating substituted dioxole rings. chemicalbook.com

A key precursor for the target molecule is 4-tert-butylcatechol (B165716). nih.govnih.govlibretexts.org This intermediate is commonly prepared via the Friedel-Crafts alkylation of catechol. libretexts.org This electrophilic aromatic substitution reaction introduces the bulky tert-butyl group onto the catechol ring. The reaction can be catalyzed by various acids, including sulfuric acid, phosphoric acid, and Lewis acids like aluminum chloride. nih.govlibretexts.org The use of tert-butylating agents such as isobutylene, tert-butyl alcohol, or methyl tert-butyl ether (MTBE) is well-documented. nih.govacs.org The reaction conditions can be optimized to favor the formation of the desired 4-substituted product. nih.gov

Introduction and Modification of the tert-Butyl Moiety

The introduction of the tert-butyl group is a critical step in the synthesis of this compound. As mentioned, this is typically achieved through a Friedel-Crafts alkylation of catechol to produce 4-tert-butylcatechol. nih.govlibretexts.org The tert-butyl group is an ortho, para-director in electrophilic aromatic substitution, and due to steric hindrance, the para-substituted product is often favored. stackexchange.com

Modification of the tert-butyl group itself, once attached to the aromatic ring, is not a common synthetic strategy. The tert-butyl group is generally considered to be chemically inert due to the absence of alpha-protons and the strength of the C-C bonds. Recent research has explored the challenging C-H activation of tert-butyl groups, but this remains a specialized area of chemistry and is not a routine modification. chemrxiv.org Therefore, the functionalization of the molecule typically occurs at other positions on the aromatic ring or through derivatization of the dioxole moiety.

Table 1: Synthesis of 4-tert-Butylcatechol via Friedel-Crafts Alkylation

Substrate Alkylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
Catechol Isobutylene Acidic Zeolite - 140 >85 acs.org
Catechol MTBE Sulfuric Acid - 120 84.3 nih.gov
Catechol tert-Butyl Alcohol Hβ Zeolite - - - acs.org
Catechol Isobutylene Sulfuric Acid - - - libretexts.org

Carbonyl Group Functionalization in the Dioxole Ring

The "-one" in this compound signifies a carbonyl group within the dioxole ring, forming a cyclic carbonate. This is typically achieved by reacting the precursor, 4-tert-butylcatechol, with a phosgene (B1210022) equivalent. Phosgene itself is a highly toxic gas, leading to the development of safer substitutes like diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.com Another common reagent is carbonyldiimidazole (CDI). sigmaaldrich.com The reaction involves the two hydroxyl groups of the catechol attacking the carbonyl source to form the five-membered cyclic carbonate ring.

The carbonyl group of the resulting 1,3-benzodioxol-2-one is relatively stable. However, it can undergo certain functionalization reactions. For instance, the reduction of cyclic carbonates to the corresponding diols can be achieved using specific catalytic systems, such as those based on magnesium. acs.org Ring-opening reactions are also possible, providing access to other functionalized catechol derivatives. researchgate.net

Targeted Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be carried out to build more complex molecular architectures.

Regioselective Substitution Reactions

Further electrophilic aromatic substitution on the this compound ring is influenced by the directing effects of the existing substituents. The tert-butyl group is an ortho, para-directing activator. stackexchange.com The 1,3-benzodioxol-2-one moiety is also generally considered to be an ortho, para-director due to the electron-donating nature of the ring oxygen atoms, although the carbonyl group can have a deactivating effect. The combined directing effects would likely favor substitution at the positions ortho to the dioxole oxygens and ortho or para to the tert-butyl group. Steric hindrance from the bulky tert-butyl group would likely influence the regioselectivity of incoming electrophiles, favoring substitution at the less hindered positions.

Coupling Reactions (e.g., Suzuki-Miyaura, Huisgen Cycloaddition) for Extended Architectures

To build more complex molecules, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are invaluable. acs.orgresearchgate.net For this to be applied to the this compound system, a halide would typically need to be installed on the aromatic ring. For example, a bromo-derivative of the benzodioxole could be coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups. acs.orgresearchgate.net

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is another powerful tool for extending molecular architectures. researchgate.net This reaction typically involves the coupling of an azide (B81097) with an alkyne to form a triazole ring. To utilize this reaction, the this compound scaffold would need to be functionalized with either an azide or an alkyne group. For instance, an azidomethyl group could be introduced onto the aromatic ring, which could then react with various alkynes. acs.org

Table 2: Representative Suzuki-Miyaura Coupling on a Benzodioxole Scaffold

Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%) Reference
1-((6-bromobenzo[d] acs.orgresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Phenylboronic acid PdCl₂(PPh₃)₂ K₂CO₃ Dioxane 59 researchgate.netacs.org
3-chloroindazole 5-indole boronic acid P2 precatalyst K₃PO₄ Dioxane/H₂O - researchgate.net

Table 3: Representative Huisgen 1,3-Dipolar Cycloaddition on a Benzodioxole Scaffold

AzideAlkyneCatalystSolventYield (%)Reference
5-(azidomethyl)-6-bromobenzo[d] acs.orgresearchgate.netdioxolePhenylacetyleneCuI-82 acs.org
Azido-cinchonineTrimethylsilylacetylene--- mdpi.com

Cyclization Reactions and Ring Annulation

The formation of the 1,3-benzodioxol-2-one core is most commonly achieved through cyclization reactions. These reactions typically involve the formation of the five-membered dioxole ring from a suitably substituted catechol precursor. The synthesis of benzodioxol-2-one derivatives often relies on such cyclization strategies. vulcanchem.com For instance, a general approach involves the reaction of a catechol, in this case, 4-tert-butylcatechol, with a carbonylating agent like phosgene or a phosgene equivalent. This process directly forms the cyclic carbonate structure.

Analogous strategies have been reported for related heterocyclic systems. For example, 1,3-benzoxathiol-2-ones can be synthesized in a one-step process from quinones and thiourea, highlighting a cyclization pathway that could potentially be adapted for oxygen-based analogues. vulcanchem.com

Modern organic synthesis also employs more advanced ring-forming methodologies that could be applied to complex analogues. These include:

Ring-Closing Metathesis (RCM) : While often used for larger macrocycles, RCM is a powerful tool for forming rings. nih.gov

Formal [3+2] Cycloaddition : Recent developments have shown the utility of iridium-catalyzed asymmetric formal [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes to create highly enantioenriched tetrahydrofurans. acs.orgacs.org Such cycloaddition strategies represent the cutting edge of heterocyclic ring synthesis, emphasizing high atom economy and stereoselectivity. acs.org

These varied approaches, from classical cyclizations to modern catalytic ring-forming reactions, provide a robust toolbox for the synthesis of this compound and its derivatives.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become central to the development of new synthetic protocols. The goal is to design chemical processes that minimize environmental impact by reducing waste, lowering energy consumption, and using less hazardous substances. jocpr.com Key concepts include maximizing atom economy, utilizing catalysts, and where possible, avoiding the use of solvents. primescholars.comjk-sci.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry technique that can dramatically reduce reaction times, improve yields, and lead to cleaner product profiles compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3-benzodioxole derivatives. mdpi.comresearchgate.netmdpi.com

A notable green synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives involves the microwave irradiation of a catechol with various benzoic acids in the presence of polyphosphoric acid. researchgate.net This method offers several advantages:

Time Efficiency : Reactions are completed in a matter of minutes. researchgate.net

Increased Yields : The reported yields are often high, ranging from 75% to 85%. researchgate.net

Economic and Simple : The procedure is straightforward and cost-effective. researchgate.net

The table below summarizes the results from a study on the microwave-assisted synthesis of 2-substituted 1,3-benzodioxole derivatives.

EntryBenzoic Acid DerivativeProductTime (min)Yield (%)
1Benzoic acid2-Phenyl-1,3-benzodioxole580.2
24-Chlorobenzoic acid2-(4-Chlorophenyl)-1,3-benzodioxole875.8
34-Methylbenzoic acid2-(4-Methylphenyl)-1,3-benzodioxole585
43-Methoxy-4-methylbenzoic acid2-(3-Methoxy-4-methylphenyl)-1,3-benzodioxole-82.5

Data sourced from a study on microwave-assisted synthesis of 1,3-benzodioxole derivatives. researchgate.net

Catalyst Development for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with greater efficiency, selectivity, and under milder conditions. jk-sci.com The development of novel catalysts is crucial for improving the synthesis of heterocyclic compounds. In the context of benzodioxole synthesis, polyphosphoric acid has been used as a catalyst that also serves as a solvent and a cyclizing agent, simplifying the reaction setup. researchgate.net

Broader trends in catalyst development for cyclization reactions showcase the move towards more sophisticated and efficient systems:

Iron Catalysis : Environmentally friendly methods, such as iron-catalyzed oxidative cyclization, have been developed for synthesizing related heterocycles like 2-aminobenzoxazoles. rsc.org

Ferrocenium Catalysis : Ferrocenium tetrafluoroborate (B81430) has been demonstrated as an effective catalyst for the dehydrative cyclization of diols to produce substituted tetrahydrofurans, offering a convenient route to these structures. mdpi.com

Solvent-Free and Atom-Economical Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. primescholars.com Addition and cycloaddition reactions are often cited as prime examples of atom-economical transformations because all the atoms of the starting materials are typically present in the product. jocpr.comnih.gov

Designing syntheses that are atom-economical and avoid the use of volatile and toxic solvents is a primary goal. The microwave-assisted synthesis of 1,3-benzodioxoles is an example of a protocol that moves towards this goal by functioning without additional harmful solvents. researchgate.net The development of new reactions that proceed as simple additions, requiring only catalytic amounts of other reagents, is an important frontier in making organic synthesis more environmentally benign. researchgate.net Such processes not only minimize waste but also simplify purification procedures, leading to more efficient and sustainable manufacturing. nih.gov

Mechanistic Studies of Chemical Reactivity and Transformations of 5 Tert Butyl 1,3 Benzodioxol 2 One

Reaction Pathway Elucidation

The reactivity of 5-tert-Butyl-1,3-benzodioxol-2-one is dictated by the interplay of its aromatic ring, the dioxolone ring, and the bulky tert-butyl group. Understanding its behavior with both electron-deficient and electron-rich species, as well as its stability under various conditions, is crucial for predicting its chemical transformations.

Nucleophilic and Electrophilic Reactivity Profiles

The benzodioxole ring system, in general, can be susceptible to electrophilic attack on the aromatic ring. However, the reactivity of this compound is significantly modulated by its substituents. The dioxolone ring contains a carbonate ester, which can be a target for nucleophiles.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring are influenced by the electronic nature of the substituents. The tert-butyl group is an electron-donating group through inductive effects, which would typically activate the ring towards electrophilic attack. nih.gov Conversely, the benzodioxole moiety's oxygen atoms also influence the electron density of the aromatic ring.

Nucleophilic attack is primarily directed at the carbonyl carbon of the cyclic carbonate. This reaction can lead to the opening of the dioxolone ring, a common reactivity pattern for cyclic esters. The stability of the resulting intermediates often governs the feasibility and outcome of such reactions.

Hydrolysis and Ring-Opening Mechanisms

The hydrolysis of the carbonate ester in this compound represents a key ring-opening transformation. This reaction is typically catalyzed by acid or base and proceeds through nucleophilic acyl substitution.

Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond and opening of the five-membered ring to form a catechol derivative.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl group and leading to ring opening after a series of proton transfer steps. The presence of the tert-butyl group can sterically hinder the approach of the nucleophile, potentially affecting the rate of hydrolysis. nih.gov

Recent studies have explored the use of tert-butyl carbonate as a nucleophile in epoxide ring-opening reactions, highlighting the diverse reactivity of carbonate moieties. nih.govresearchgate.net These reactions can proceed through a cascade mechanism involving intermolecular nucleophilic attack followed by intramolecular acyl substitution. nih.govresearchgate.net

Free Radical Initiated Transformations

The tert-butyl group can influence the free-radical chemistry of this compound. The C-H bonds of the tert-butyl group are relatively strong, making them less susceptible to abstraction by common radical initiators. chemrxiv.org However, the presence of this bulky group can stabilize nearby radical centers. nih.govresearchgate.net

Research on related 1,3-benzodioxole (B145889) structures has shown that reaction with tert-butoxy (B1229062) radicals can lead to the formation of 1,1-dioxyethyl radicals. researchgate.net While specific studies on the free-radical transformations of this compound are not extensively detailed in the provided results, the general principles of radical chemistry suggest that reactions could be initiated at various positions, depending on the radical species and reaction conditions. For instance, N-hydroxyimides containing tert-butyl groups have been synthesized as precursors for stable N-oxyl radicals, which are active in catalyzing aerobic oxidation reactions. mdpi.com This suggests that the tert-butyl group can be strategically employed to enhance the stability and utility of radical species. mdpi.com

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the this compound framework, particularly the prominent tert-butyl group, exert significant control over the speed and outcome of its chemical reactions.

Steric Hindrance Effects of the tert-Butyl Group

The tert-butyl group is a large and bulky substituent that imposes considerable steric hindrance. nih.govresearchgate.net This steric bulk can physically block or slow down the approach of reactants to nearby reaction sites. nih.govnumberanalytics.com In the context of electrophilic aromatic substitution, the tert-butyl group can hinder the attack of an electrophile on the aromatic ring, thereby reducing the reaction rate. numberanalytics.com This effect is well-documented in other aromatic systems, where the presence of a tert-butyl group significantly decreases the rate of reactions like nitration compared to less hindered analogues. numberanalytics.com

The steric hindrance of the tert-butyl group also plays a role in the reactivity of the dioxolone ring. The approach of nucleophiles to the carbonyl carbon can be impeded, potentially slowing down reactions like hydrolysis. researchgate.net This steric shielding can also influence the conformational flexibility of the molecule. numberanalytics.com

Table 1: Relative Rates of Nitration in Aromatic Compounds

Compound Substituent Relative Rate of Nitration
Benzene -H 1.0
Toluene -CH₃ 25
tert-Butylbenzene -C(CH₃)₃ 0.06
1,3-Di-tert-butylbenzene -C(CH₃)₃ (2x) ~0.001

This table illustrates the impact of bulky substituents on the rate of electrophilic aromatic substitution. Data from similar aromatic systems suggests a comparable trend for this compound. numberanalytics.com

Electronic Effects on Reaction Centers

The tert-butyl group is known to be an electron-donating group through an inductive effect. nih.gov This donation of electron density increases the electron richness of the aromatic ring, which would typically activate it towards electrophilic aromatic substitution. nih.gov However, this activating effect is often counteracted by the steric hindrance discussed previously.

The electron-donating nature of the tert-butyl group also influences the electronic properties of the dioxolone ring. It can affect the stability of intermediates formed during reactions. For instance, in radical reactions, the electron-donating character of the tert-butyl group can stabilize adjacent radical centers. nih.gov In the context of redox chemistry, the insertion of tert-butyl groups has been shown to raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level of related aromatic systems, which can be attributed to hyperconjugation and electrostatic effects. nih.gov This modification of molecular orbital energies can have a profound impact on the electronic and optical properties of the molecule. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl 1,3 Benzodioxol 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within 5-tert-Butyl-1,3-benzodioxol-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display characteristic signals corresponding to the tert-butyl and aromatic protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.3 ppm. The three protons on the aromatic ring will appear as distinct, coupled signals in the downfield region (typically 6.8-7.2 ppm). Specifically, one would expect to see a doublet, a doublet of doublets, and another doublet, reflecting the ortho and meta coupling between the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are predicted. These include the highly deshielded carbonyl carbon of the dioxolone ring (around 154-155 ppm), several signals for the aromatic carbons, and the signals for the quaternary and methyl carbons of the tert-butyl group. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH~ 6.8 - 7.2~ 105 - 120Three distinct signals expected due to substitution pattern.
Aromatic C-ON/A~ 140 - 145Two quaternary carbons attached to oxygen.
Aromatic C-C(CH₃)₃N/A~ 145 - 150Quaternary carbon attached to the tert-butyl group.
Carbonyl C=ON/A~ 154 - 155Carbon of the cyclic carbonate group. rsc.org
tert-Butyl C(CH₃)₃N/A~ 35Quaternary carbon of the tert-butyl group.
tert-Butyl C(CH₃)₃~ 1.3~ 31Nine equivalent protons of the three methyl groups.

To confirm the assignments from 1D NMR and establish the precise connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. chemicalbook.com This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the tert-butyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

Correlations from the tert-butyl protons to the quaternary aromatic carbon they are attached to, as well as the adjacent aromatic CH carbons.

Correlations from the aromatic protons to the carbonyl carbon, confirming the fusion of the benzodioxol-2-one system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the protons of the tert-butyl group and the proton on the adjacent aromatic carbon, confirming the substituent's position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₂O₃. The theoretical monoisotopic mass is 192.078644241 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the molecular formula.

In standard electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a reproducible fingerprint of the molecule. The NIST WebBook provides the mass spectrum for this compound. nist.gov The molecular ion peak (M⁺) is observed at an m/z of 192, confirming the molecular weight. The most prominent feature of the spectrum is the base peak at m/z 177. This corresponds to the loss of a methyl radical (•CH₃), a very common and characteristic fragmentation for compounds containing a tert-butyl group. researchgate.net This fragmentation results in a stable tertiary carbocation.

Key Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Proposed Neutral Loss Relative Intensity Reference
192[C₁₁H₁₂O₃]⁺(Molecular Ion)Moderate nist.gov
177[C₁₀H₉O₃]⁺•CH₃Base Peak (100%) nist.gov
149[C₉H₉O₂]⁺•CH₃ + COLow nist.gov
105[C₇H₅O]⁺C₄H₇O₂Moderate nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within the molecule.

The Infrared (IR) spectrum is used to identify specific functional groups based on their characteristic vibrational frequencies. The NIST Chemistry WebBook provides an IR spectrum for this compound. nist.gov Analysis of the spectrum reveals several key absorption bands that confirm its structure. A very strong and sharp absorption band is expected in the range of 1830-1810 cm⁻¹ which is highly characteristic of the C=O stretch in a five-membered cyclic carbonate (dioxolone) ring. Other significant absorptions include C-H stretches from the aromatic ring and the aliphatic tert-butyl group, C-O stretches from the ether linkages, and C=C stretching vibrations from the aromatic ring.

Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (tert-Butyl)
1830 - 1810C=O StretchCyclic Carbonate
1620 - 1450C=C StretchAromatic Ring
1250 - 1050C-O StretchAryl Ether

The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The benzodioxole ring system constitutes a chromophore that absorbs UV light. One would expect to observe characteristic π → π* transitions, typical for substituted benzene derivatives. These transitions would likely appear as strong absorption bands in the UV region, typically between 250 and 300 nm.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides invaluable data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not prominently available in surveyed literature, analysis of closely related benzodioxole derivatives offers significant insight into the structural characteristics anticipated for this class of compounds.

Research on various substituted benzodioxoles reveals detailed information about their solid-state structures. The determination of crystal structures allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For instance, in derivatives of benzodioxole, the five-membered 1,3-dioxole (B15492876) ring is a key structural feature. Studies have shown that this ring can adopt different conformations. In the case of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, which crystallized with two independent molecules in the asymmetric unit, the 1,3-dioxole ring was found in an envelope conformation in one molecule and was nearly planar in the other. nih.gov Similarly, the 1,3-benzodioxole (B145889) ring in (±)-3-[(benzo[d] iucr.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one adopts an envelope conformation. researchgate.net This conformational flexibility can be influenced by the nature and position of substituents on the benzodioxole core.

The supramolecular assembly, or how molecules are arranged in the crystal, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal. In benzodioxole derivatives, common interactions include hydrogen bonds and π-stacking. In the crystal structure of (E)-benzo[d] iucr.orgresearchgate.netdioxole-5-carbaldehyde oxime, molecules are linked into dimers through O—H⋯N hydrogen bonds, and these dimers form stacks via π-stacking interactions. iucr.org These stacks are further connected by C—H⋯O hydrogen bonds, creating a robust three-dimensional network. iucr.org Similarly, weak C—H⋯O interactions link molecules of (±)-3-[(benzo[d] iucr.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one into chains. researchgate.net In other cases, such as for 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, C—H⋯π interactions are responsible for associating molecules into supramolecular zigzag chains. nih.gov The interplay of these varied interactions can lead to complex and diverse packing motifs, as seen in a series of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, where similar molecular structures exhibit markedly different intermolecular interactions, ranging from C—H⋯O and C—H⋯π hydrogen bonds to short Cl⋯Cl contacts or a complete lack of hydrogen bonds. iucr.org

The crystallographic parameters for several benzodioxole derivatives, determined through single-crystal X-ray diffraction or micro-crystal electron diffraction (microED), are summarized below. These data provide a quantitative basis for understanding the solid-state structures of this family of compounds.

Table 1: Crystallographic Data for Selected Benzodioxole Derivatives

Compound Name Molecular Formula Crystal System Space Group Unit Cell Parameters
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole nih.gov C₁₁H₁₂O₂S₂ Monoclinic P2₁/c a = 11.4765 Å, b = 17.5504 Å, c = 11.6397 Å, β = 104.275°
Compound IIc nih.gov C₁₄H₁₂NO₃ Monoclinic Cc a = 7.1 Å, b = 6.8 Å, c = 24.3 Å, β = 91.9°
Compound IIe nih.gov --- Monoclinic C2/c a = 28.3 Å, b = 4.9 Å, c = 20.4 Å, β = 114.8°

Table 2: Key Intermolecular Interactions in Benzodioxole Derivatives

Compound Observed Intermolecular Interactions
(E)-Benzo[d] iucr.orgresearchgate.netdioxole-5-carbaldehyde oxime iucr.org O—H⋯N hydrogen bonds, π-stacking, C—H⋯O hydrogen bonds
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole nih.gov C—H⋯π interactions
(±)-3-[(benzo[d] iucr.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one researchgate.net Weak C—H⋯O interactions

Table of Mentioned Compounds

Compound Name
This compound
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole
(±)-3-[(benzo[d] iucr.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one
(E)-Benzo[d] iucr.orgresearchgate.netdioxole-5-carbaldehyde oxime
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines
N-phenylbenzo[d] iucr.orgresearchgate.netdioxole-5-carboxamide

Computational and Theoretical Investigations of 5 Tert Butyl 1,3 Benzodioxol 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 5-tert-Butyl-1,3-benzodioxol-2-one. These methods offer a detailed description of the electron distribution and orbital energies.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in publicly accessible literature, the methodology is well-established for related benzodioxole derivatives. mdpi.comnih.gov Typically, these studies employ functionals such as B3LYP combined with basis sets like 6-31G or 6-311+G to optimize the molecular geometry and calculate electronic properties. mdpi.comnih.govresearchgate.net

For this compound, DFT calculations would confirm that the molecule adopts a non-planar conformation. acs.org The core 1,3-benzodioxole (B145889) ring system is known to be puckered. acs.orgacs.org The addition of the bulky tert-butyl group at the 5-position is a significant structural feature, influencing the compound's conformational stability and reactivity. vulcanchem.com The optimized geometry would provide precise bond lengths and angles, forming the basis for further analysis.

Table 1: Representative Optimized Geometric Parameters for a Benzodioxole Derivative Core (Calculated using DFT B3LYP)
ParameterBond Length (Å)ParameterBond Angle (°)
C-O (ring)1.37 - 1.43O-C-O~106 - 110
C=O~1.19 - 1.21C-O-C (ring)~109 - 112
C-C (aromatic)1.38 - 1.41C-C-C (aromatic)~118 - 121

Note: The data in the table are representative values for the benzodioxole core based on studies of similar molecules and are intended for illustrative purposes. researchgate.net

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. mdpi.comnih.gov For benzodioxole derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized on the carbonyl group and the aromatic system. nih.gov The HOMO-LUMO energy gap for similar Schiff base derivatives of benzodioxole has been calculated to be in the range that indicates high chemical reactivity and polarizability. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Related Benzodioxole Derivative
ParameterEnergy (eV)
EHOMO-6.2 to -6.8
ELUMO-1.5 to -2.5
ΔE (HOMO-LUMO Gap)3.7 to 4.7

Note: The values are representative and based on DFT calculations for various benzodioxole-containing compounds. The exact values for this compound would require a specific calculation. mdpi.comnih.gov

Reaction Mechanism Predictions and Transition State Analysis

Detailed computational studies on reaction mechanism predictions and transition state analysis for this compound are not available in the surveyed scientific literature. Such studies would typically involve mapping the potential energy surface for a given reaction, locating transition state structures, and calculating activation energy barriers to predict reaction pathways and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The conformational preferences of the 1,3-benzodioxole ring system have been a subject of theoretical interest. Studies on the parent compound, 1,3-benzodioxole, have shown that the five-membered dioxole ring is not planar. acs.org It adopts a puckered or "envelope" conformation, which is more stable than the planar structure. acs.org This non-planarity is a result of stereoelectronic effects, including the anomeric effect, which involves hyperconjugative interactions between the oxygen lone pair orbitals and adjacent anti-periplanar C-O σ* orbitals. acs.orgacs.org

Specific molecular dynamics (MD) simulations for this compound have not been reported in the reviewed literature. MD simulations could provide insights into the dynamic behavior of the molecule in different environments, such as its conformational flexibility and interactions with solvent molecules over time.

Structure-Property Relationship Modeling (Excluding Prohibited Properties)

Modeling the relationship between a molecule's structure and its properties is a cornerstone of computational chemistry, enabling the prediction of various characteristics from the computed electronic and geometric structure.

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For instance, ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. nih.govresearchgate.net This involves calculating the magnetic shielding tensors for the nuclei in the optimized molecular structure, often using the Gauge-Independent Atomic Orbital (GIAO) method, and then referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net While a specific predicted NMR spectrum for this compound is not published, the methodology is robust for related organic molecules. nih.govresearchgate.net

The NIST WebBook provides an experimental mass spectrum (electron ionization) for this compound, which serves as a key piece of characterization data. nist.gov

Molecular Docking for Non-Human Biological Interactions (e.g., enzyme binding in vitro)

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, such as an enzyme. nih.gov This method calculates a scoring function to estimate the binding energy, where a lower binding energy generally indicates a more stable and potent interaction. researchgate.netscialert.net Such in silico studies are instrumental in rational drug design and in elucidating the potential mechanisms of action for novel compounds.

Research into related benzodioxole structures has demonstrated their potential to interact with and inhibit various enzymes. For instance, a study on novel benzodioxole carboxamide derivatives identified potent inhibitors of α-amylase, an enzyme relevant to carbohydrate metabolism. nih.gov

Detailed Research Findings

In one study, a series of synthesized benzodioxole carboxamide derivatives were evaluated for their in vitro efficacy against α-amylase. nih.gov Two compounds, designated as IIa and IIc, emerged as particularly potent inhibitors of this enzyme. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, were determined for these compounds.

The investigation revealed that compound IIc was a more potent inhibitor of α-amylase than compound IIa. nih.gov Such in vitro enzymatic assays are crucial for validating the predictions made by computational models and for confirming the biological activity of the compounds.

While docking studies for the specific α-amylase inhibition by these benzodioxole carboxamides were not detailed, research on other compounds highlights the typical data generated. For example, the in silico docking of 2,5-Di-tert-butyl-1,4-benzoquinone with several bacterial enzymes revealed varying binding energies, indicating different levels of interaction strength with each target. scialert.net

Below is an interactive table summarizing the in vitro α-amylase inhibition data for the studied benzodioxole derivatives. nih.gov A second table shows an example of molecular docking results for a different compound with antibacterial enzyme targets, illustrating the type of data obtained from such computational studies. scialert.net

Table 1: In Vitro α-Amylase Inhibition by Benzodioxole Derivatives This table outlines the half-maximal inhibitory concentration (IC50) of two benzodioxole carboxamide derivatives against α-amylase.

Compound IDStructure/ClassTarget EnzymeIC50 (µM)Source
IIaBenzodioxole Carboxamideα-Amylase0.85 nih.gov
IIcBenzodioxole Carboxamideα-Amylase0.68 nih.gov

Table 2: Example of Molecular Docking Binding Energies This table presents sample binding energy results from an in silico molecular docking study of 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) with selected antibacterial drug target enzymes. Lower binding energies suggest stronger interactions.

CompoundTarget EnzymeBinding Energy (kcal/mol)Source
DTBBQDihydrofolate reductase-5.82 scialert.net
DTBBQEnoyl ACP reductase-4.51 scialert.net
DTBBQTopoisomerase II-3.91 scialert.net
DTBBQTopoisomerase IV-3.24 scialert.net

These findings from related structures underscore the potential of the benzodioxole moiety to serve as a scaffold for developing potent enzyme inhibitors. The combination of in silico molecular docking and subsequent in vitro enzymatic assays provides a robust framework for identifying and characterizing the non-human biological interactions of novel compounds. nih.gov

Applications in Non Prohibited Scientific Domains

Materials Science Applications

While specific studies on 5-tert-Butyl-1,3-benzodioxol-2-one in materials science are not widely documented, its structural features suggest potential applications. The tert-butyl group is known to enhance the solubility and stability of organic molecules, which is advantageous in the fabrication of organic electronics and specialized coatings. mdpi.comrsc.org

There is currently no specific research available detailing the use of this compound in organic light-emitting diodes (OLEDs) or photovoltaic (PV) devices. However, the core structural elements of the molecule are relevant to this field. Aromatic systems like the benzodioxole ring are fundamental to organic semiconductors, providing the necessary electronic properties for charge transport. mdpi.comnih.gov The bulky tert-butyl group can be strategically incorporated into organic electronic materials to improve solubility and prevent undesirable molecular aggregation (π-π stacking), which can quench fluorescence and reduce device efficiency. rsc.orgresearchgate.net This substituent can also raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level, an important factor in tuning the electronic properties of materials for specific device architectures. rsc.orgrsc.org

The application of this compound in hybrid materials and coatings is not documented in available research. Hypothetically, its stable aromatic structure combined with the sterically hindering tert-butyl group could impart desirable properties such as thermal stability and resistance to degradation. The benzodioxole moiety itself is found in various bioactive compounds and could be explored for creating functional coatings. wikipedia.org

Role as Intermediates in Complex Chemical Syntheses

The primary documented application of this compound is as a chemical intermediate in organic synthesis. echemi.comchemicalbook.comthermofisher.com The 1,3-benzodioxole (B145889) group is a key structural motif in many pharmaceuticals and bioactive compounds. wikipedia.orgmdpi.com This compound serves as a building block, providing a stable scaffold that can be modified through further reactions.

Chemical suppliers classify it as a "Bulk Drug Intermediate," indicating its use in the synthesis pathways for more complex active pharmaceutical ingredients. echemi.com The synthesis of various 1,3-benzodioxole derivatives often involves the use of precursors like catechols, which are cyclized to form the dioxole ring. wikipedia.orgchemicalbook.com As an intermediate, this compound offers a functionalized core ready for subsequent chemical transformations. For example, a series of novel auxin receptor agonists with root-growth-promoting activity were developed from N-(benzo[d] mdpi.comspecificpolymers.comdioxol-5-yl) acetamide (B32628) derivatives. frontiersin.org

Analytical Reagent Development

There is no documented use of this compound as an analytical reagent in the reviewed scientific literature. While some research has suggested that optically pure 1,3-benzodioxole agents could potentially be used to distinguish between D,L-amino acids, this has not been specifically demonstrated for this compound. chemicalbook.com

Electrolyte Additives in Battery Technologies (e.g., Solid Electrolyte Interface formation)

Although no studies directly test this compound, its chemical structure as a cyclic carbonate is highly relevant to battery technology. Cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, are standard components of electrolytes in commercial lithium-ion batteries. specificpolymers.comnih.gov They possess high polarity, which is necessary to dissolve lithium salts, and are crucial for the formation of a stable Solid Electrolyte Interphase (SEI) on the anode. specificpolymers.com The SEI is a passivation layer that allows for the transport of lithium ions while preventing the decomposition of the electrolyte, which is critical for the battery's cycle life and safety. specificpolymers.com

Research has shown that polymers incorporating cyclic carbonates can exhibit high ionic conductivity. acs.orgdigitellinc.com The inclusion of cyclic carbonates can enhance ion mobility compared to linear carbonates alone. acs.orgnih.gov Given that this compound is a cyclic carbonate, it could theoretically function as an SEI-forming additive. The presence of the bulky tert-butyl group and the fused aromatic ring would likely influence the properties of the resulting SEI layer, potentially affecting its stability, thickness, and ion transport characteristics.

Research Findings Summary

The following table summarizes the documented and potential applications of this compound based on its structural features.

Application AreaFinding/PotentialRationale Based on Structural Features
Organic Electronics Potential applicationThe aromatic benzodioxole system is common in organic semiconductors. The tert-butyl group can improve solubility and thermal stability while preventing aggregation. mdpi.comrsc.orgmdpi.com
Chemical Synthesis Documented applicationClassified as a "Bulk Drug Intermediate." The benzodioxole ring is a key precursor for many complex pharmaceutical and bioactive molecules. echemi.comwikipedia.orgchemicalbook.com
Analytical Reagent Not documentedNo evidence found for its use as an analytical reagent.
Battery Electrolytes Potential applicationThe cyclic carbonate functional group is a well-known component for forming stable Solid Electrolyte Interphases (SEI) in lithium-ion batteries. specificpolymers.comacs.orgdigitellinc.com

No Scientific Data Available for "this compound" within the Requested Scope

Extensive searches of publicly available scientific literature have yielded no specific data on the mechanistic investigations of the biological activity of the chemical compound This compound . Despite a thorough investigation for information pertaining to its effects on enzyme systems and its antimicrobial potential, no peer-reviewed in vitro or non-human systems studies for this specific compound could be located.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. The required information for the following sections and subsections regarding "this compound" is not present in the current body of scientific research:

Mechanistic Investigations of Biological Activity (In Vitro and Non-Human Systems Only)

In Vitro Enzyme Modulation Studies

Cytochrome P-450 Enzyme System Interactions

Epoxide Hydrolase Activity

Other Relevant Enzyme Systems (e.g., Lactate (B86563) Dehydrogenase inhibition)

Investigation of Antimicrobial Potential via In Vitro Assays

Antibacterial Activity (Gram-positive and Gram-negative)

Quorum Sensing Inhibition Mechanisms in Bacterial Systems

While research exists for derivatives of 1,3-benzodioxole and other related structures in these areas, the strict requirement to focus solely on This compound prevents the inclusion of this information. Generating content without specific, verifiable data would result in speculation and would not meet the standards of scientific accuracy.

Further research on this specific compound is required before a detailed analysis of its biological activities can be compiled.

Mechanistic Investigations of Biological Activity in Vitro and Non Human Systems Only

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

Certain derivatives of benzodioxole have been synthesized and evaluated for their potential as antioxidant agents. najah.edu The mechanism of action for some chemically synthesized antioxidants involves the scavenging of free radicals. najah.edu For instance, the antioxidant activity of several benzodioxole derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. najah.edu

In one study, benzodiazepine (B76468) derivatives incorporating a benzodioxole moiety were synthesized and their antioxidant capacities were determined. najah.edu The results indicated that these compounds exhibited moderate antioxidant activity. najah.edu Specifically, two such derivatives, referred to as 7a and 7b in the study, displayed IC50 values of 39.85 µM and 79.95 µM, respectively, in the DPPH assay. najah.edu For comparison, the potent antioxidant agent Trolox showed an IC50 value of 7.72 µM in the same study. najah.edu

CompoundAntioxidant Activity (IC50 in DPPH assay)
Benzodiazepine derivative 7a39.85 µM
Benzodiazepine derivative 7b79.95 µM
Trolox (Reference)7.72 µM

Plant Growth Regulatory Effects and Associated Molecular Mechanisms (e.g., Auxin Receptor Agonism)

A series of novel N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been designed and synthesized as potential auxin receptor agonists to promote root growth. frontiersin.orgnih.gov The design of these compounds was based on a pharmacophore model of the auxin receptor TIR1 (Transport Inhibitor Response 1). frontiersin.orgnih.gov

The biological activities of these synthetic compounds were evaluated by observing their effects on root promotion in Arabidopsis thaliana and Oryza sativa (rice). frontiersin.orgnih.gov One particular derivative, designated as K-10, demonstrated exceptional root growth-promoting activity, significantly surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.gov This suggests that specific 1,3-benzodioxole (B145889) derivatives can act as potent agonists of the auxin receptor, thereby stimulating plant root development. frontiersin.orgnih.gov

Structure-Biological Activity Relationships at the Molecular Level (In Vitro)

The biological activities of 1,3-benzodioxole derivatives are closely linked to their molecular structure. Various studies have explored these structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity for different biological targets.

For instance, in the development of novel cyclooxygenase (COX) inhibitors, a series of benzodioxole aryl acetate (B1210297) and aryl acetic acid derivatives were synthesized and evaluated. nih.gov It was found that ortho-halogenated compounds were more potent inhibitors of both COX-1 and COX-2 than their meta-substituted counterparts. nih.gov One compound, 3b, showed potent activity against both enzymes, while another, 4d, was found to be a more selective COX-2 inhibitor compared to the reference drug Ketoprofen. nih.gov

In the context of antifungal agents, a series of 1,3-benzodioxole-pyrimidine derivatives were investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org The compound designated as 5c exhibited a broad spectrum of fungicidal activity against several plant pathogens. acs.org Further investigation through chiral resolution revealed that the (S)-enantiomer of 5c had stronger fungicidal and SDH inhibitory activity than the (R)-enantiomer, a finding that was supported by molecular docking studies. acs.org

The anticancer activity of benzodioxole derivatives has also been a subject of SAR studies. In one study, a series of benzodioxole derivatives were synthesized and tested against various cancer cell lines. mdpi.com Compound IId in this study, which contains a phenoxy group, demonstrated significant anticancer activity against several cancer cell lines, suggesting that the presence of this particular functional group may contribute to its cytotoxic effects. mdpi.com

Furthermore, a small molecule screen identified a benzodioxol anilide as an inhibitor of ferroptosis, a form of regulated cell death. chemrxiv.org A subsequent SAR study involving the synthesis and testing of 35 derivatives provided insights into how substitutions on the benzodioxol, aniline, and phenol (B47542) groups affect their activity as radical-trapping antioxidants that inhibit ferroptosis. chemrxiv.org

Compound ClassBiological TargetKey Structural Features for Activity
Benzodioxole aryl acetates/acetic acidsCOX-1 and COX-2Ortho-halogenation enhances potency. nih.gov
1,3-Benzodioxole-pyrimidine derivativesFungal Succinate Dehydrogenase (SDH)(S)-enantiomer shows higher activity. acs.org
Benzodioxole-5-carboxamide derivativesCancer cellsPresence of a phenoxy group may enhance anticancer effect. mdpi.com
Benzodioxol anilidesFerroptosis inhibitionSubstitution patterns on benzodioxol, aniline, and phenol moieties are critical. chemrxiv.org

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-tert-Butyl-1,3-benzodioxol-2-one

This compound, a member of the benzodioxolone family, is characterized by a fused benzene (B151609) ring and a 1,3-dioxolane-2-one moiety with a tert-butyl substituent at the 5-position. vulcanchem.com This substitution provides steric bulk, which influences the compound's reactivity and conformational stability. vulcanchem.com The molecular formula is C11H12O3, and its molecular weight is 192.21 g/mol . nih.govechemi.com

Spectroscopic methods, including 1H NMR and mass spectrometry, have been utilized to confirm its molecular structure. vulcanchem.com The synthesis of benzodioxol-2-one derivatives, such as the title compound, often involves cyclization reactions. vulcanchem.com The reactivity of this compound is shaped by its electron-rich aromatic system and the steric hindrance from the tert-butyl group. vulcanchem.com

Derivatives of 1,3-benzodioxole (B145889) have been explored for various applications. For instance, certain dihydropyrazole derivatives containing a 1,3-benzodioxole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some 1,3-benzodioxole derivatives have been investigated as potential watery odorants. google.com The related compound, 2,2-dimethyl-5-tert-butyl-1,3-benzodioxole, has been shown to induce certain microsomal enzymes, highlighting the potential for this class of compounds to interact with biological systems. nih.gov

Identification of Knowledge Gaps and Emerging Research Opportunities

While the fundamental properties of this compound are established, several knowledge gaps remain, presenting opportunities for future research. A significant gap exists in the detailed experimental data regarding its reactivity and reaction mechanisms. While general reactivity influenced by its structure is acknowledged, specific kinetic and thermodynamic studies of its reactions are scarce. vulcanchem.com

The biological activities of this compound itself are not extensively documented. Although related benzodioxole derivatives have shown promise as antibacterial agents and enzyme inducers, the specific biological profile of this compound is an area ripe for investigation. nih.govnih.gov Research into its potential as an inhibitor of enzymes like lactate (B86563) dehydrogenase, similar to other benzodioxole-containing compounds, could be a fruitful avenue. mdpi.comresearchgate.net

Furthermore, the material science applications of this compound are largely unexplored. Given the properties of related aromatic and heterocyclic compounds, there is potential for its use in the development of novel polymers, organic electronics, or as a scaffold in the design of functional materials.

Prospective Methodological Advancements in Synthesis and Characterization

Future research could focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. While cyclization reactions are a known method, exploring novel catalytic systems, one-pot procedures, or flow chemistry approaches could improve yield, reduce waste, and enhance scalability. vulcanchem.comgoogle.com For instance, the use of different starting materials and catalysts in cyclization reactions could be systematically investigated.

In terms of characterization, while basic spectroscopic data exists, a more in-depth analysis using advanced techniques could provide a more complete picture of its structural and electronic properties. This could include solid-state NMR, advanced mass spectrometry techniques for fragmentation analysis, and detailed crystallographic studies to understand its solid-state packing and intermolecular interactions. nist.govnist.gov Computational modeling, such as Density Functional Theory (DFT), could be employed to complement experimental data and predict spectroscopic properties and reactivity. orientjchem.org

Potential for Novel Applications in Non-Prohibited Areas

Building on the identified knowledge gaps and research opportunities, this compound and its derivatives hold potential for several novel applications in non-prohibited fields:

Medicinal Chemistry: As a scaffold, the 1,3-benzodioxole ring system is present in various biologically active molecules. nih.govnih.govnih.gov The unique substitution pattern of this compound could be leveraged to design and synthesize new classes of therapeutic agents. Investigating its potential as an antibacterial, antifungal, or enzyme-inhibiting agent is a promising direction. nih.gov

Agrochemicals: The structural motifs present in this compound are found in some pesticides and herbicides. Research into its potential as a lead compound for the development of new, selective, and environmentally benign agrochemicals could be valuable.

Materials Science: The aromatic and heterocyclic nature of the compound suggests potential applications in the synthesis of novel organic materials. This could include its use as a monomer in polymerization reactions to create polymers with specific thermal or optical properties, or as a building block for organic light-emitting diodes (OLEDs) or other electronic devices.

Chemical Probes: Labeled versions of this compound could be developed as chemical probes to study biological processes or as standards in analytical chemistry. nih.gov

Further exploration of these areas will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to fully unlock the potential of this chemical compound.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis pathway for 5-tert-Butyl-1,3-benzodioxol-2-one, and how should intermediates be characterized?

  • Methodology : Begin with retrosynthetic analysis to identify viable precursors, such as tert-butyl-substituted catechol derivatives. Use palladium-catalyzed reductive cyclization (as seen in nitroarene systems) to form the benzodioxolone core . Key intermediates (e.g., tert-butylcatechol derivatives) should be characterized via 1H^1H/13C^{13}C NMR for structural confirmation and HPLC-MS for purity assessment. Ensure reaction conditions (temperature, solvent polarity) align with the stability of intermediates to avoid decomposition .

Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?

  • Methodology : Apply factorial design of experiments (DoE) to systematically vary parameters like catalyst loading, temperature, and solvent composition. Use statistical tools (ANOVA) to identify significant variables . For example, a central composite design could reveal nonlinear relationships between reaction time and yield. Monitor by-products via TLC or GC-MS to adjust conditions dynamically .

Q. What analytical techniques are most effective for verifying the purity and structural integrity of this compound?

  • Methodology : Combine chromatographic (HPLC, GC) and spectroscopic methods. 1H^1H NMR can confirm regioselectivity of tert-butyl substitution, while IR spectroscopy verifies the carbonyl group in the benzodioxolone ring. Purity assessment via HPLC with UV detection (λ ~270 nm for aromatic systems) is critical. Cross-validate results with elemental analysis (C/H/N) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for this compound formation?

  • Methodology : Use isotopic labeling (e.g., 18O^{18}O) to track oxygen incorporation during cyclization. Kinetic isotope effects (KIE) experiments can distinguish between concerted and stepwise mechanisms. Computational methods (DFT) model transition states to identify energetically favorable pathways. Compare experimental kinetic data (e.g., rate constants under varying pH) with theoretical predictions .

Q. What strategies address discrepancies in catalytic efficiency data across different studies involving this compound derivatives?

  • Methodology : Standardize reaction protocols (e.g., solvent degassing, catalyst pre-activation) to minimize variability. Perform meta-analysis of published data to identify outliers or systematic biases. Use Bayesian statistics to quantify uncertainty in reported yields or turnover numbers . For example, hierarchical modeling can account for lab-specific environmental factors (humidity, trace impurities) .

Q. How can this compound be integrated into advanced materials, such as covalent organic frameworks (COFs), and what challenges arise in scalability?

  • Methodology : Functionalize the benzodioxolone core via Suzuki-Miyaura coupling to introduce polymerizable groups. Assess COF crystallinity via PXRD and surface area via BET analysis. Challenges include maintaining porosity during tert-butyl group integration, which may sterically hinder framework assembly. Use solvothermal synthesis with slow monomer addition to improve structural order .

Experimental Design and Data Analysis

Q. How should researchers design experiments to evaluate the stability of 5-terr-Butyl-1,3-benzodioxol-2-one under varying environmental conditions?

  • Methodology : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) like degradation product thresholds. Statistically analyze degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What statistical approaches are recommended for analyzing contradictory data in catalytic cyclization studies of benzodioxolone derivatives?

  • Methodology : Apply multivariate analysis (e.g., PCA) to identify latent variables influencing outcomes. Use Grubbs’ test to detect outliers in replicate experiments. For meta-studies, employ random-effects models to account for heterogeneity across datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.